2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide
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Overview
Description
2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The difluoromethyl group is then introduced via difluoromethylation, which can be achieved using reagents such as ClCF₂H or difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine could produce an amide .
Scientific Research Applications
2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to enzymes and receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(difluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both the difluoromethyl group and the pyrazole ring in 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide makes it unique. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8ClF2N3O |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-chloro-N-[[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl]acetamide |
InChI |
InChI=1S/C7H8ClF2N3O/c8-1-5(14)11-2-4-3-12-13-6(4)7(9)10/h3,7H,1-2H2,(H,11,14)(H,12,13) |
InChI Key |
LTYNFURPMUBRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CNC(=O)CCl)C(F)F |
Origin of Product |
United States |
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